2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide
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Overview
Description
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-5-(4-methylphenyl)-1,2,4-triazole-3-thiol with N-(3,4-dichlorophenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and triazole groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Shares a similar triazole structure and exhibits antimicrobial properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer activity.
Uniqueness
What sets 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its dichlorophenyl group enhances its binding affinity to molecular targets, making it a potent compound for various applications.
Properties
Molecular Formula |
C17H15Cl2N5OS |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-2-4-11(5-3-10)16-22-23-17(24(16)20)26-9-15(25)21-12-6-7-13(18)14(19)8-12/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
MQOBMLPKPLVKHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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